(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
(2R,3R)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7,10H2,1H3/t13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBHIXXUERQSOC-XJKSGUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is a complex organic molecule that combines structural elements of pyrazoles and pyrrolidines. Given its unique chemical structure, it has garnered attention in medicinal chemistry for its potential biological activities.
Chemical Structure and Properties
This compound features a pyrrolidine ring and a pyrazole moiety , which are known to interact with various biological targets. The molecular formula is with a molecular weight of approximately 280.32 g/mol. Its structural uniqueness may confer distinct pharmacological properties compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1808896-24-3 |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, potentially interacting with specific enzymes or receptors and modulating their activity. This could lead to various therapeutic effects, although further studies are necessary to elucidate its mechanisms of action.
Anticancer Activity
Research has shown that derivatives of 5-oxopyrrolidine compounds, including those similar to our compound of interest, exhibit anticancer properties. For instance, studies utilizing the A549 human lung adenocarcinoma model demonstrated that certain derivatives could reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction with enzymes that regulate key metabolic pathways.
- Receptor Modulation : Binding to specific receptors that alter cellular responses.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Anticancer Studies :
- Antimicrobial Activity :
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 278.34 g/mol. The stereochemistry is crucial for its biological activity, as the specific arrangement of atoms can influence how the compound interacts with biological targets.
Biological Activities
Preliminary studies indicate that this compound exhibits promising biological activities, including:
- Anticancer Properties : Research suggests potential interactions with specific enzymes or receptors involved in cancer pathways, indicating that it may inhibit tumor growth or induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with cytokine signaling pathways.
- Antimicrobial Activity : Initial assays show effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds within the pyrazole and pyrrolidine classes:
- Study on Anticancer Activity : A study investigated a related pyrazole compound's ability to inhibit cell proliferation in breast cancer models. Results indicated a dose-dependent response with significant reductions in tumor growth markers .
- Anti-inflammatory Research : Another study focused on a pyrrolidine derivative demonstrating efficacy in reducing inflammation in animal models of arthritis. The mechanism was attributed to inhibition of prostaglandin synthesis .
- Antimicrobial Evaluation : A comparative study assessed various pyrazole derivatives against resistant bacterial strains, revealing that certain modifications enhanced their antibacterial properties significantly .
Potential Applications
Given its structural features and preliminary biological activity data, (2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile may have applications in:
- Pharmaceutical Development : As a lead compound for designing new anticancer or anti-inflammatory agents.
- Agricultural Chemistry : Potential use as a biopesticide due to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally or functionally related molecules, emphasizing substituents, synthetic routes, and key properties.
Functional Group Variations: Carboxamide vs. Carbonitrile
The compound “(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide” (CAS: 1820569-87-6) shares the pyrrolidine core and pyrazole substituent but replaces the nitrile group with a carboxamide. The molecular formula (C10H14N4O2) and weight (222.25 g/mol) differ significantly from the carbonitrile derivative, reflecting distinct physicochemical profiles .
Substituent Modifications on the Pyrazole Ring
- 1-Benzyl vs. 1-Methylcyclopentylmethyl Groups: The compound “6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile” incorporates a bulky 1-(1-methylcyclopentyl)methyl group on the pyrazole ring.
- 1,5-Dimethylpyrazole Derivatives : “(2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile” (CAS: 1820575-71-0) features a dimethylpyrazole substituent and a methoxyethyl group on the pyrrolidine nitrogen. These modifications introduce steric hindrance and polarity changes, which may affect receptor selectivity .
Core Structure Variations: Pyrrolidine vs. Pyrimidine
Pyrimidine-5-carbonitrile derivatives, such as those synthesized in (e.g., 4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile), share the nitrile functional group but differ in their heterocyclic core. Pyrimidines are aromatic and planar, enabling π-π stacking interactions, whereas pyrrolidines are non-aromatic and flexible, favoring conformational adaptability in binding pockets .
Comparative Data Table
Key Research Findings and Implications
- Steric and Electronic Effects : Benzyl and methylcyclopentylmethyl groups on pyrazole influence steric bulk and electronic distribution, impacting binding to targets like kinases or GPCRs .
- Stereochemical Relevance : The (2R,3R) configuration in pyrrolidine derivatives is crucial for enantioselective interactions, as seen in enzyme inhibitors or receptor antagonists .
- Synthetic Flexibility : Carbonitrile groups serve as versatile handles for further derivatization (e.g., cyclization to oxazines or conversion to amides) .
Preparation Methods
Pyrazole Ring Formation
The 1-benzyl-1H-pyrazol-4-yl moiety is synthesized via the Knorr pyrazole reaction (Scheme 1), which involves condensation of hydrazines with 1,3-diketones or β-keto esters. For example:
- Hydrazine derivatives (e.g., benzyl hydrazine) react with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to yield substituted pyrazoles.
- Regioselectivity is controlled by the electronic nature of substituents, with electron-withdrawing groups favoring formation at the α-position.
Pyrrolidine Core Construction
The 5-oxopyrrolidine scaffold is synthesized via cycloalkylation or ring-opening of epoxides/aziridines :
- Cycloalkylation : N-Benzyl-3-chloropropanamide derivatives undergo intramolecular cyclization under phase-transfer catalysis to form pyrrolidin-2-one rings.
- Epoxide ring-opening : Chiral epoxide acetates (e.g., (2R,3R)-epoxide) are opened stereoselectively with nucleophiles (e.g., cyanide) to install the nitrile group.
Stereoselective Synthesis of (2R,3R)-Configuration
Chiral Epoxide Utilization
The (2R,3R) stereochemistry is achieved using chiral epoxide precursors (Table 1):
| Epoxide Precursor | Nucleophile | Conditions | Product Configuration | Yield (%) |
|---|---|---|---|---|
| (2R,3R)-Epoxide acetate | KCN | MeOH, 25°C, 12 h | (2R,3R)-Cyanide | 78 |
| (2S,3S)-Epoxide acetate | NaN₃ | THF, 0°C, 6 h | (2S,3S)-Azide | 82 |
Reductive Cyclization
γ-Azido esters derived from epoxide ring-opening undergo Staudinger reduction followed by lactamization to form the pyrrolidin-2-one core.
Functionalization and Final Assembly
Introduction of the Nitrile Group
- Cyanide displacement : The nitrile group is introduced via SN2 displacement of a leaving group (e.g., bromide) on the pyrrolidine intermediate using KCN or TMSCN.
- Spectral confirmation : The nitrile stretching vibration is observed at ~2240 cm⁻¹ in IR spectra.
Pyrazole-Pyrrolidine Coupling
The pyrazole and pyrrolidine moieties are coupled via Buchwald-Hartwig amination or Mitsunobu reaction :
- Mitsunobu conditions : DIAD, PPh₃, and 1-benzylpyrazole-4-boronic acid react with a hydroxylated pyrrolidine intermediate to afford the target compound.
Characterization and Analytical Data
NMR Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis confirms the (2R,3R) configuration, with a dihedral angle of 85.3° between the pyrazole and pyrrolidine planes.
Optimized Synthetic Route
A representative pathway (Scheme 2):
- Step 1 : Knorr synthesis of 1-benzyl-1H-pyrazole-4-carbaldehyde.
- Step 2 : Stereoselective epoxide ring-opening with cyanide to install (2R,3R)-configuration.
- Step 3 : Mitsunobu coupling of pyrazole and pyrrolidine intermediates.
- Step 4 : Oxidation of the secondary alcohol to the ketone (5-oxo group).
Overall yield : 42% (four steps).
Challenges and Solutions
- Stereochemical drift : Minimized using low-temperature reactions and chiral auxiliaries.
- Nitrile stability : TMSCN is preferred over KCN to avoid hydrolysis.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing (2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile?
The synthesis typically involves multi-step routes combining cyclization and functionalization. A key approach includes:
- Cyclization of hydrazine derivatives : Reacting benzylidene-hydrazinyl intermediates with ethyl cyanoacetate under reflux in ethanol with piperidine as a catalyst to form pyrazole-pyrrolidine hybrids .
- Diastereoselective synthesis : Neutralizing dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides to yield stereochemically defined pyrrolidones, followed by functionalization of the benzyl-pyrazole moiety .
- Optimization : Use of polar solvents (e.g., ethanol, DMF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to enhance yield and regioselectivity .
Basic: How is the stereochemical configuration of the compound confirmed?
The (2R,3R) configuration is validated via:
- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to analyze bond angles, torsion angles, and spatial arrangement. ORTEP-3 software generates graphical representations of the molecular structure .
- NMR spectroscopy : Coupling constants (e.g., J values in NMR) and NOESY correlations to confirm relative stereochemistry .
- Polarimetry : Measuring specific rotation ([α]D) and comparing it to known chiral standards .
Advanced: How can diastereoselective synthesis be optimized to improve enantiomeric excess (ee)?
Key strategies include:
- Chiral auxiliaries : Introducing chiral ligands (e.g., phosphine catalysts) during cycloisomerization to control stereochemistry .
- Solvent and temperature control : Using aprotic solvents (e.g., THF) at low temperatures (-20°C) to reduce racemization .
- HPLC with chiral columns : Employing IC columns (e.g., Chiralpak®) to separate enantiomers and quantify ee, followed by iterative reaction condition adjustments .
Advanced: How can researchers assess the compound’s potential antibacterial activity?
Methodologies include:
- In vitro assays : Testing against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) via microdilution to determine minimum inhibitory concentrations (MICs) .
- Structure-activity relationship (SAR) studies : Modifying the pyrazole or pyrrolidine moieties (e.g., substituting benzyl groups with electron-withdrawing groups) and correlating changes to activity .
- Molecular docking : Simulating interactions with bacterial targets (e.g., DNA gyrase) using software like AutoDock Vina .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR to identify proton environments (e.g., pyrazole C-3/C-4 protons at δ 4.12–4.21 ppm) and carbonitrile signals (δ ~2217 cm⁻¹ in IR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular weight (e.g., [M+1]⁺ peaks) .
- IR spectroscopy : Detecting functional groups (e.g., C=O at 1670 cm⁻¹, C≡N at ~2217 cm⁻¹) .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with X-ray-derived bond lengths and angles to identify discrepancies .
- Dynamic NMR experiments : Analyze variable-temperature NMR to detect conformational changes affecting peak splitting .
- Computational modeling : Use density functional theory (DFT) to simulate spectra (e.g., chemical shifts) and match experimental data .
Safety: What protocols ensure safe handling during synthesis?
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors (e.g., carbonitrile group) .
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles when handling reactive intermediates (e.g., hydrazine derivatives) .
- Storage : Store at -20°C in airtight containers under nitrogen to prevent degradation .
Advanced: How to design derivatives for SAR studies targeting enzyme inhibition?
- Scaffold modification : Introduce bioisosteres (e.g., replacing benzyl with substituted aryl groups) to enhance target affinity .
- Functional group addition : Attach sulfonamide or oxadiazole moieties to improve solubility and binding interactions .
- Kinetic studies : Measure inhibition constants (Kᵢ) using enzyme assays (e.g., fluorescence-based) to evaluate derivative efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
